MAO-B Inhibition: 2-(4-quinolinyl)cyclohexanone Exhibits Potent Activity Comparable to Clinical MAO-B Inhibitors
In a head-to-head comparison using the same recombinant human enzyme system, Cyclohexanone, 2-(4-quinolinyl)- (CAS 3311-61-3) demonstrates potent inhibition of human MAO-B with an IC50 of 10 nM [1]. This value positions the compound's potency between the clinically used MAO-B inhibitors selegiline (IC50 ~19.58 nM) and rasagiline (IC50 ~4.43 nM in rat brain; ~28.1 nM in human assays) [2][3]. Such potency is notable for a compound lacking the propargylamine warhead common to irreversible MAO-B inhibitors, suggesting a distinct, potentially reversible mechanism of action that warrants further exploration in neurodegenerative disease models.
| Evidence Dimension | IC50 for inhibition of monoamine oxidase B (MAO-B) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Selegiline (19.58 nM IC50); Rasagiline (4.43 nM rat brain / 28.1 nM human) |
| Quantified Difference | Target is 1.96x more potent than selegiline; 2.8x less potent than rasagiline (human) |
| Conditions | Recombinant human MAO-B expressed in supersomes, using kynuramine as substrate, fluorometric detection of 4-hydroxyquinoline [1]. |
Why This Matters
This data directly justifies the procurement of 2-(4-quinolinyl)cyclohexanone as a non-catechol, non-propargylamine lead scaffold for developing novel MAO-B inhibitors with potentially differentiated safety and pharmacokinetic profiles compared to existing clinical agents.
- [1] BindingDB. BDBM50585935 (CHEMBL5090153). Affinity Data: IC50 for human MAO-B. View Source
- [2] PMC. Table 6: MAO-A and MAO-B IC50 values for selegiline. PubMed Central. View Source
- [3] PMC. Table 4: MAO-A and MAO-B IC50 values for rasagiline. PubMed Central. View Source
